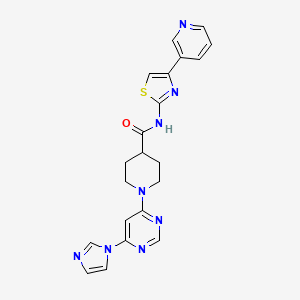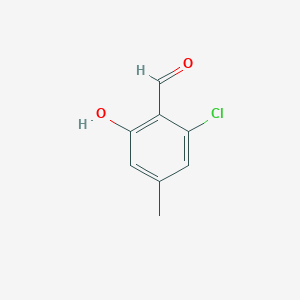
2-Chloro-6-hydroxy-4-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action of 2-Chloro-6-hydroxy-4-methylbenzaldehyde is not fully understood. However, it is believed that the compound exerts its antifungal and antibacterial activities by disrupting the cell membrane and inhibiting the synthesis of essential proteins. The anti-inflammatory and antioxidant activities are thought to be due to the inhibition of pro-inflammatory cytokines and the scavenging of free radicals.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, making it a potential candidate for the treatment of various cancers. Additionally, it has been shown to possess hepatoprotective properties, protecting the liver from damage caused by various toxins. The compound has also been found to possess antidiabetic properties, lowering blood glucose levels in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloro-6-hydroxy-4-methylbenzaldehyde in lab experiments include its potent biological properties, which make it a useful tool for studying various biological processes. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, the compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research of 2-Chloro-6-hydroxy-4-methylbenzaldehyde. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and diabetes. Another direction is to study its mechanism of action in greater detail to better understand its biological properties. Additionally, future research could focus on the synthesis of analogs of this compound to improve its potency and selectivity.
Méthodes De Synthèse
The synthesis of 2-Chloro-6-hydroxy-4-methylbenzaldehyde is achieved through various methods. One of the most common methods is the Friedel-Crafts acylation of 2-chloro-6-methylphenol with acetyl chloride in the presence of aluminum chloride. This method yields a mixture of products, and the desired compound is isolated through column chromatography. Another method involves the oxidation of 2-chloro-6-methylphenol with potassium permanganate, followed by the reaction with dimethylformamide dimethyl acetal. This method yields a higher yield of the desired product.
Applications De Recherche Scientifique
2-Chloro-6-hydroxy-4-methylbenzaldehyde has been extensively studied for its biological properties. It has been shown to exhibit potent antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. The compound has also been shown to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, it has been found to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory conditions.
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-6-hydroxy-4-methylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPFGRAKQRYFQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2393377.png)

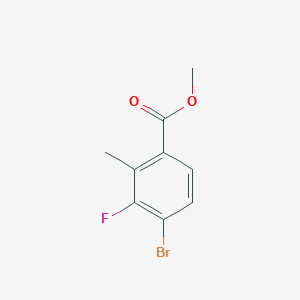
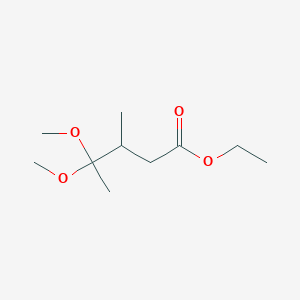
![N-[1-(4-methylphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2393386.png)
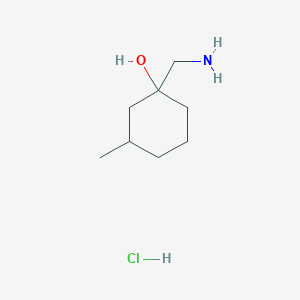

![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-3-methylbutanoic acid](/img/structure/B2393390.png)
![2,8-Diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B2393391.png)
![(4-(tert-butyl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2393392.png)
![2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B2393393.png)
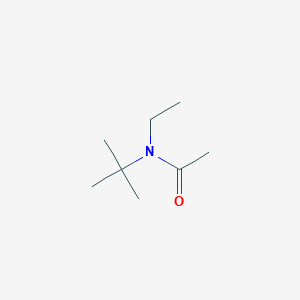
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B2393396.png)
